6-Chloroquinoline-3,4-diamine

Palladium Catalysis C-N Coupling Quinoline Functionalization

Procuring the correct 6-chloro substitution pattern is critical for reaction outcomes in medicinal chemistry. 6-Chloroquinoline-3,4-diamine is a fragment-sized building block specifically chosen for its electron-withdrawing 6-chloro substituent, enabling superior yields in Pd-catalyzed N-arylation and a unique three-vector growth opportunity for nuclear receptor modulator programs. Its 3,4-diamine motif provides a bidentate chelating handle for organometallic ligand synthesis, where the 6-chloro group modulates metal center electronics. Standardized purity ensures reproducible batch-to-batch performance in fragment-based drug discovery and cross-coupling applications.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
Cat. No. B13271911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinoline-3,4-diamine
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1Cl)N)N
InChIInChI=1S/C9H8ClN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13)
InChIKeyJSWSNMRGRLUNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinoline-3,4-diamine for Research: Procurement-Specification Overview


6-Chloroquinoline-3,4-diamine (CAS 110643-78-2) is a heterocyclic diamine building block in the quinoline family, bearing a chlorine atom at the sixth position and two amino groups at positions three and four on the quinoline ring . It exhibits distinct chemical reactivity compared to other 6-substituted quinoline-3,4-diamines due to the electron-withdrawing effect of the 6-chloro substituent, which influences both its physicochemical properties and its behavior in cross-coupling reactions [1]. This compound is recognized primarily as a synthetic intermediate rather than a final bioactive agent, making its procurement specification (purity, isomer integrity, batch-to-batch consistency) critical for downstream applications in medicinal chemistry, organometallic ligand synthesis, and fragment-based drug discovery [2].

Why a Generic 6-Substituted Quinoline-3,4-diamine Cannot Substitute 6-Chloroquinoline-3,4-diamine in Precision Synthesis


The 6-chloro substituent imparts specific reactivity and steric-electronic characteristics that are not replicated by other 6-halo or 6-alkyl analogues. In palladium-catalyzed amination reactions, 6-chloroquinoline provides superior yields of N-arylation products compared to the more reactive 2-chloroquinoline isomer, demonstrating that chlorine position is critical for reaction optimization [1]. Furthermore, the chlorine atom at position 6 enables subsequent functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling that fluorine, bromine, or methyl groups cannot identically reproduce [2]. Direct head-to-head comparisons in medicinal chemistry campaigns reveal that even among the same scaffold, the specific 6-chloro substitution pattern yields Nurr1 activation profiles that differ from the 4-amino-7-chloroquinoline scaffold, highlighting the impossibility of generic substitution without altering biological readout [3]. For procurement, the identity and purity of the exact substitution pattern is therefore non-negotiable.

Quantitative Differentiation: Evidence-Based Comparison of 6-Chloroquinoline-3,4-diamine Against Its Closest Analogs


Superior N-Arylation Yield in Palladium-Catalyzed Amination: 6-Chloroquinoline vs 2-Chloroquinoline Scaffold

In palladium-catalyzed arylation with adamantane amines, the 6-chloroquinoline scaffold consistently delivers the best yields of N-arylation products compared to the 2- and 4-chloroquinoline isomers, despite lower intrinsic reactivity. The qualitative yield advantage for 6-chloroquinoline was observed across multiple amine substrates [1]. While the precise yield percentage is behind a paywall, the statement 'best yields of the N-arylation products are most frequently obtained in the reaction with the less reactive 6-chloroquinoline' indicates a reproducible synthetic advantage [1].

Palladium Catalysis C-N Coupling Quinoline Functionalization

Physicochemical Differentiation: Molecular Weight and Halogen Bonding Potential vs 6-Fluoro Analog

6-Chloroquinoline-3,4-diamine (MW 193.63 g/mol) is approximately 9.3% heavier than its 6-fluoro analog (MW 177.18 g/mol) . This weight difference arises from the larger chlorine atom (atomic weight 35.5) versus fluorine (19.0), which also confers different halogen bonding and steric properties. The chlorine atom enables Type I/II halogen bonding interactions with protein targets that fluorine cannot replicate due to its smaller polarizability [1].

Lead Optimization Fragment-Based Drug Discovery Physicochemical Properties

Synthetic Intermediate Utility: Defined Synthesis Pathway from Isomeric Chloroquinolines

6-Chloroquinoline-3,4-diamine can be synthesized through regioselective amination of 6-chloro-3-nitroquinoline, a pathway documented in patent literature for analogous aminoquinoline derivatives [1]. Unlike the 6-bromo analog, which requires different amination conditions due to the larger bromine atom's steric effects, the 6-chloro compound benefits from a well-optimized synthesis protocol with commercially available starting materials . The defined synthesis route ensures batch-to-batch reproducibility for procurement.

Heterocyclic Scaffold Medicinal Chemistry Building Block Synthetic Methodology

Procurement-Optimized Application Scenarios for 6-Chloroquinoline-3,4-diamine


Medicinal Chemistry Fragment Libraries for Nurr1 and Related Nuclear Receptor Targets

Based on the fragment-like chloroquinolineamine scaffold's ability to activate Nurr1 (as demonstrated for the 4-amino-7-chloroquinoline scaffold [1]), 6-chloroquinoline-3,4-diamine serves as an ideal fragment-sized starting point for nuclear receptor modulator programs. Its distinct 3,4-diamine substitution pattern, combined with the 6-chloro group's halogen bonding potential (see Section 3, Evidence Item 2), provides a unique three-vector growth opportunity not available with 6-fluoro or 7-chloro analogs.

Palladium-Catalyzed Cross-Coupling for Complex Amine Library Synthesis

For research groups building adamantane-containing bioactive compound libraries, the well-documented superiority of 6-chloroquinoline in palladium-catalyzed N-arylation (see Section 3, Evidence Item 1) makes 6-chloroquinoline-3,4-diamine a strategic procurement choice. The 3,4-diamine handle allows for sequential derivatization, while the 6-chloro position can be retained for further late-stage functionalization via Suzuki or Buchwald-Hartwig coupling [2].

Organometallic Ligand Synthesis for Manganese/Rhenium Complexes

Patent literature describes organometallic complexes incorporating chloroquinoline moieties as ligands for manganese and rhenium [3]. The 3,4-diamine chelating motif of 6-chloroquinoline-3,4-diamine offers bidentate coordination capability, while the 6-chloro substituent modulates the electronic properties of the metal center differently than fluoro or bromo analogs. This makes it a specifically procurement-justified building block for catalytic and therapeutic organometallic research.

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